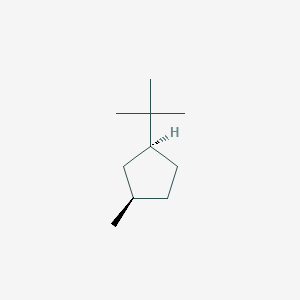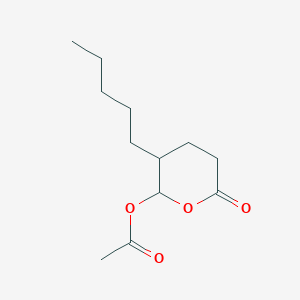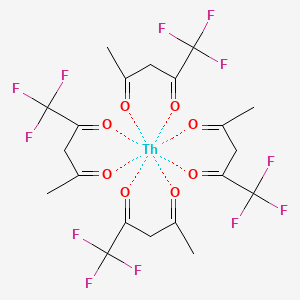
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) is a coordination compound where thorium is the central metal atom. This compound is characterized by the presence of four trifluoroacetylacetonato ligands and one aqua ligand. It is a molecular compound with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) typically involves the reaction of thorium salts with trifluoroacetylacetone in the presence of water. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the complex. The general reaction can be represented as:
[ \text{Th(NO}_3\text{)}_4 + 4 \text{C}_5\text{H}_5\text{F}_3\text{O}_2 \rightarrow \text{Th(C}_5\text{H}_4\text{F}_3\text{O}_2\text{)}_4 + 4 \text{HNO}_3 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors can help in maintaining the required conditions consistently.
Chemical Reactions Analysis
Types of Reactions
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the thorium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the trifluoroacetylacetonato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other β-diketones.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce thorium(V) species, while substitution reactions can yield new coordination complexes with different ligands.
Scientific Research Applications
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) has several scientific research applications, including:
Biology: Potential use in radiopharmaceuticals for targeted alpha therapy due to the radioactive nature of thorium.
Medicine: Investigated for its potential in cancer treatment through targeted delivery of radioactive isotopes.
Mechanism of Action
The mechanism by which aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) exerts its effects involves the interaction of the thorium center with various molecular targets. The trifluoroacetylacetonato ligands stabilize the thorium ion, allowing it to participate in various chemical reactions. The pathways involved include coordination to other molecules, facilitating electron transfer processes, and acting as a catalyst in certain reactions.
Comparison with Similar Compounds
Similar Compounds
Aqua-tetrakis(acetylacetonato)thorium(IV): Similar structure but with acetylacetonato ligands instead of trifluoroacetylacetonato.
Aqua-tetrakis(hexafluoroacetylacetonato)thorium(IV): Contains hexafluoroacetylacetonato ligands, offering different electronic properties.
Aqua-tetrakis(dibenzoylmethanato)thorium(IV): Uses dibenzoylmethanato ligands, providing unique steric and electronic characteristics.
Uniqueness
Aqua-tetrakis(trifluoroacetylacetonato)thorium(IV) is unique due to the presence of trifluoroacetylacetonato ligands, which impart distinct electronic properties and reactivity. The trifluoromethyl groups enhance the stability and solubility of the compound, making it suitable for various applications in research and industry.
Properties
CAS No. |
17500-72-0 |
|---|---|
Molecular Formula |
C20H20F12O8Th |
Molecular Weight |
848.4 g/mol |
IUPAC Name |
thorium;1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/4C5H5F3O2.Th/c4*1-3(9)2-4(10)5(6,7)8;/h4*2H2,1H3; |
InChI Key |
FGJFCJGYPOSPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


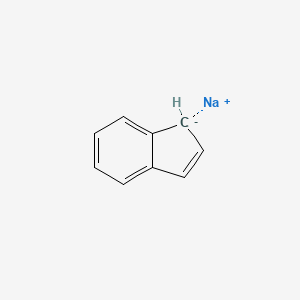
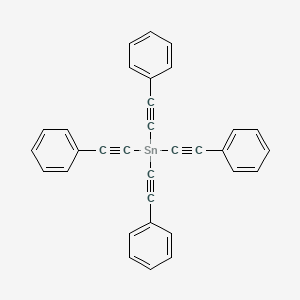

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
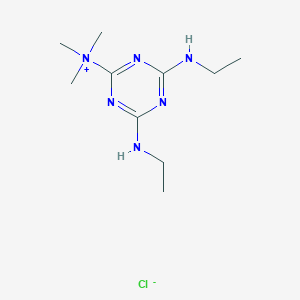

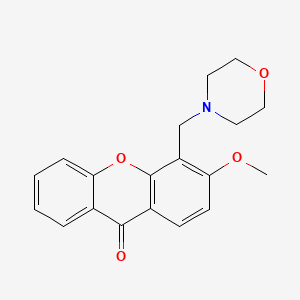
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
